methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
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Overview
Description
Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a compound with a complex chemical structure, incorporating both an oxirane (epoxide) ring and a polyunsaturated hydrocarbon chain. This unique arrangement of functional groups makes it a subject of interest in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves a series of stereoselective and regioselective reactions. Common steps include:
Epoxidation: : Formation of the oxirane ring through an epoxidation reaction, often using peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
Polyene Introduction: : Addition of the polyunsaturated hydrocarbon chain through coupling reactions, such as the Wittig reaction or Stille coupling, to introduce the conjugated tetraene system.
Esterification: : Final step involving the esterification of the resulting compound with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: In an industrial context, the production of this compound would be optimized for scalability and efficiency, potentially involving continuous flow processes and catalytic systems to improve yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would also be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or increase the degree of unsaturation.
Reduction: : Reduction reactions can be used to saturate the double bonds in the polyunsaturated chain or open the epoxide ring.
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Uses hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves nucleophiles like hydroxide ions (OH-) or thiolates (RS-).
Major Products: The major products formed from these reactions include various epoxide derivatives, saturated and unsaturated esters, and substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, particularly those requiring stereospecific and regioselective transformations.
Biology: In biological studies, it serves as a probe for studying enzyme mechanisms involving epoxide hydrolases and other enzymes that interact with polyunsaturated compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings with specific mechanical and chemical properties.
Mechanism of Action
Molecular Targets and Pathways: The effects of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate are mediated through its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress response and inflammation pathways. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds:
Methyl 4-(2,3-epoxypropyl)butanoate: : Similar in having an epoxide ring but lacks the extensive polyunsaturated chain.
Tetradeca-1,3,5,8-tetraene: : Shares the polyunsaturated chain but without the epoxide and ester functionalities.
Butanoic acid esters: : Commonly used in various applications, these compounds differ in lacking the epoxide and polyunsaturated components.
Uniqueness: The uniqueness of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate lies in its combination of an epoxide ring and a conjugated tetraene system, making it particularly versatile for various chemical transformations and applications in different fields.
This article provides a thorough overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H32O3 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19-,20-/m0/s1 |
InChI Key |
WTKAVFHPLJFCMZ-HCAUGEAPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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